icosyl acetate
Overview
Description
icosyl acetate, also known as 1-eicosanol acetate or eicosanyl acetate, is an ester compound with the molecular formula C22H44O2. It is derived from the reaction between eicosanol (a fatty alcohol) and acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: icosyl acetate can be synthesized through the esterification of eicosanol with acetic acid. The reaction typically involves heating eicosanol with acetic acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
C20H41OH+CH3COOH→C20H41OCOCH3+H2O
Industrial Production Methods: In an industrial setting, ethis compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, helps in achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions: icosyl acetate undergoes various chemical reactions, including hydrolysis, reduction, and substitution.
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield eicosanol and acetic acid. Acidic hydrolysis involves the use of a strong acid, such as hydrochloric acid, while basic hydrolysis (saponification) uses a strong base, such as sodium hydroxide.
Reduction: Reduction of ethis compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of eicosanol.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis (HCl) or basic hydrolysis (NaOH)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Hydrolysis: Eicosanol and acetic acid
Reduction: Eicosanol
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
icosyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: this compound is studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: this compound is used in the production of cosmetics, fragrances, and as a plasticizer in polymer industries.
Mechanism of Action
The mechanism of action of eicosyl acetate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a signaling molecule, influencing lipid metabolism and cellular processes. The acetate group can be hydrolyzed to release acetic acid, which can participate in metabolic pathways. Additionally, ethis compound can interact with enzymes and receptors, modulating their activity and function.
Comparison with Similar Compounds
icosyl acetate can be compared with other similar compounds, such as:
Octyl acetate (C10H20O2): Known for its fruity aroma and used in flavorings and fragrances.
Decyl acetate (C12H24O2): Used in the production of perfumes and as a solvent.
Dodecyl acetate (C14H28O2): Commonly used in the manufacture of detergents and surfactants.
Uniqueness of Ethis compound: this compound stands out due to its longer carbon chain, which imparts unique physical and chemical properties. Its applications in various fields, including its potential therapeutic uses, highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
icosyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-22(2)23/h3-21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCOQIYAKWHGSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00867635 | |
Record name | Icosyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00867635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
822-24-2, 68478-35-3 | |
Record name | 1-Eicosanol, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=822-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Eicosanol, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, C>19-alkyl esters | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068478353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, C>19-alkyl esters | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Icosyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00867635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetic acid, C>19-alkyl esters | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.358 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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